physicochemical properties of 1-Bromo-2-chloro-4-isopropoxybenzene
physicochemical properties of 1-Bromo-2-chloro-4-isopropoxybenzene
An In-Depth Methodological Guide to the Physicochemical Characterization of 1-Bromo-2-chloro-4-isopropoxybenzene
Abstract: This technical guide provides a comprehensive methodological framework for the determination and validation of the core . As a substituted halogenated aromatic ether, this compound serves as a potentially valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research. Recognizing the limited availability of public domain data for this specific molecule, this document is structured as a practical, protocol-driven guide for researchers and drug development professionals. It outlines the necessary experimental procedures and predictive analyses required to establish a complete and reliable physicochemical profile, ensuring scientific integrity and supporting its application in advanced synthesis.
Part 1: Molecular Identity and Predicted Characteristics
The foundational step in characterizing any chemical compound is to confirm its molecular structure and identity. 1-Bromo-2-chloro-4-isopropoxybenzene is a trisubstituted benzene derivative, a class of compounds frequently used as building blocks in organic synthesis.
The molecule's structure incorporates several key features that dictate its physical and chemical behavior:
-
Aromatic Core: A stable benzene ring.
-
Halogen Substituents: A bromine and a chlorine atom at positions 1 and 2, respectively. These heavy atoms significantly increase the molecular weight and influence electronic properties and reactivity.
-
Isopropoxy Group: An ether linkage at position 4, which introduces moderate polarity and can influence solubility.
These structural elements suggest the compound is likely a liquid or a low-melting solid at standard temperature and pressure, with limited water solubility but good solubility in common organic solvents.
Table 1: Chemical Identifiers and Calculated Properties for 1-Bromo-2-chloro-4-isopropoxybenzene
| Identifier | Value | Source |
| IUPAC Name | 1-Bromo-2-chloro-4-(propan-2-yloxy)benzene | IUPAC Nomenclature |
| Synonym | 1-Bromo-2-chloro-4-(1-methylethoxy)benzene | Chem-Tools[1] |
| CAS Number | 313545-46-9 | Chem-Tools[1] |
| Molecular Formula | C₉H₁₀BrClO | Calculated |
| Molecular Weight | 249.53 g/mol | Calculated |
Part 2: Core Physicochemical Properties: A Protocol-Driven Approach
With a novel or sparsely documented compound, direct experimental determination of its properties is paramount. The following sections provide validated, step-by-step protocols for elucidating the most critical physicochemical parameters.
Thermal Properties: Melting and Boiling Point
The melting point is a crucial indicator of a solid's purity, while the boiling point is a characteristic property of a liquid. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
This protocol describes the use of a modern digital melting point apparatus, which offers higher precision and safety compared to traditional oil bath methods.[2][3]
Objective: To accurately determine the melting point range of a solid sample.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush any crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. The sample height should be approximately 2-3 mm.[4]
-
Sample Compaction: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.[2]
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of the digital melting point apparatus.
-
Set a starting temperature approximately 10-15°C below the expected melting point. If unknown, perform a rapid preliminary run with a fast ramp rate (10-20°C/minute) to find an approximate range.[2]
-
Set the heating ramp rate to a slow value (e.g., 1-2°C/minute) for the precise measurement to ensure thermal equilibrium.
-
-
Measurement:
-
Start the heating program.
-
Observe the sample through the magnified viewing lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last solid crystal melts completely.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. For high accuracy, perform the measurement in triplicate and report the average.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation. The principle of "like dissolves like" provides a strong predictive basis: nonpolar solutes dissolve in nonpolar solvents, and polar solutes in polar solvents.[5] Given its structure, 1-Bromo-2-chloro-4-isopropoxybenzene is predicted to be insoluble in water but soluble in a range of organic solvents.
This protocol systematically classifies a compound's solubility, providing insights into its polarity and the presence of acidic or basic functional groups.[6][7][8]
Objective: To determine the solubility of the compound in a standardized set of solvents.
Methodology:
-
Setup: Arrange a series of labeled test tubes, each containing one of the following solvents:
-
Water (polar, protic)
-
5% w/v Sodium Hydroxide (aq) (basic)
-
5% w/v Sodium Bicarbonate (aq) (weakly basic)
-
5% v/v Hydrochloric Acid (aq) (acidic)
-
Ethanol (polar, protic organic)
-
Dichloromethane (DCM) (polar, aprotic organic)
-
Toluene (nonpolar, aromatic organic)
-
-
Sample Addition: To each test tube, add approximately 20-30 mg of the solid compound (or 1-2 drops if liquid).
-
Mixing: Vigorously shake or vortex each tube for 10-20 seconds.
-
Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles or liquid droplets.
-
Classification:
-
Solubility in water suggests high polarity.
-
Solubility in 5% NaOH but not 5% NaHCO₃ suggests a weakly acidic compound (like a phenol).
-
Solubility in 5% HCl suggests the presence of a basic group (like an amine).
-
Insolubility in aqueous solutions but solubility in organic solvents (Ethanol, DCM, Toluene) is expected for a neutral, moderately nonpolar compound like the one .[9]
-
Caption: Logical workflow for solubility classification.
Part 3: Spectroscopic Profile for Structural Verification
Spectroscopy is indispensable for confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (Predicted): The spectrum should show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm), with splitting patterns (e.g., doublets, doublet of doublets) dictated by their relative positions. The isopropoxy group should produce a characteristic septet (for the single CH proton) and a doublet (for the six equivalent CH₃ protons).
-
¹³C NMR (Predicted): Nine unique carbon signals are expected: six for the aromatic ring (two attached to halogens, one to the ether oxygen, and three C-H) and three for the isopropoxy group.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Predicted Peaks: Expect to see C-O stretching for the ether group (~1250-1000 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), sp² C-H stretching (>3000 cm⁻¹), and sp³ C-H stretching (<3000 cm⁻¹).
-
-
Mass Spectrometry (MS): Determines the molecular weight and can reveal fragmentation patterns.
-
Predicted Molecular Ion: The key feature will be a complex isotopic pattern for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%) and chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%). This will result in a cluster of peaks at M+, (M+2)+, and (M+4)+, with a characteristic intensity ratio that is definitive proof of the presence of one bromine and one chlorine atom.
-
Part 4: Safety, Handling, and Storage
-
Hazard Assessment: Halogenated aromatic compounds should be treated as potentially harmful. They may cause skin, eye, and respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Bromo-2-chloro-4-isopropoxybenzene represents a class of chemical intermediates whose utility in research and development is predicated on a thorough understanding of its fundamental properties. This guide provides the authoritative framework and validated experimental protocols necessary for any scientist to fully characterize this compound. By systematically determining its thermal properties, solubility profile, spectroscopic signature, and adhering to strict safety protocols, researchers can confidently generate the reliable data needed to integrate this molecule into complex synthetic workflows, thereby advancing the fields of drug discovery and materials science.
References
-
Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
-
GeeksforGeeks. Solubility test for Organic Compounds. (2024). Available at: [Link]
-
University of Calgary. Melting point determination. Available at: [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
PubChem. 1-Bromo-2-chloro-4-isopropoxy-5-methoxybenzene. Available at: [Link]
-
Pace University. Experiment 1 - Melting Points. Available at: [Link]
-
University of Technology. experiment (1) determination of melting points. (2021). Available at: [Link]
-
Westlab Canada. Measuring the Melting Point. (2023). Available at: [Link]
-
GCSU. Determination of Melting Point. Available at: [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). Available at: [Link]
-
PubChem. 1-Bromo-4-chloro-2-propylbenzene. Available at: [Link]
-
PubChem. 1-Bromo-2-chloro-4-isopropoxy-3-methylbenzene. Available at: [Link]
-
Chem-Tools. 1-Bromo-2-chloro-4-isopropoxybenzene. Available at: [Link]
-
Alfa Aesar. SAFETY DATA SHEET: 1-Bromo-2-chloro-4-nitrobenzene. (2025). Available at: [Link]
-
Chemsrc. 1-bromo-4-(2-chloroethoxy)benzene. (2025). Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Available at: [Link]
Sources
- 1. chem-tools.com [chem-tools.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. westlab.com [westlab.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemos.de [chemos.de]
